2-Bromo-2'-methoxybenzophenone
Overview
Description
2-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, where a bromine atom is substituted at the second position of one phenyl ring, and a methoxy group is substituted at the second position of the other phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2’-methoxybenzophenone typically involves the bromination of 2’-methoxybenzophenone. One common method is the bromination using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2’-methoxybenzophenone may involve large-scale bromination reactions using automated equipment to control temperature, reaction time, and reagent addition. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzophenones can be formed.
Coupling Products: Biaryl compounds are commonly formed through coupling reactions.
Scientific Research Applications
2-Bromo-2’-methoxybenzophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-methoxybenzophenone in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .
Comparison with Similar Compounds
- 2-Bromo-4’-methoxybenzophenone
- 2-Bromo-2’-hydroxybenzophenone
- 2-Bromo-2’-methylbenzophenone
Uniqueness: 2-Bromo-2’-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and selectivity in chemical reactions. The methoxy group enhances the electron density on the phenyl ring, influencing the compound’s behavior in various reactions .
Properties
IUPAC Name |
(2-bromophenyl)-(2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXWKWVDVVPSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577335 | |
Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131118-02-0 | |
Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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